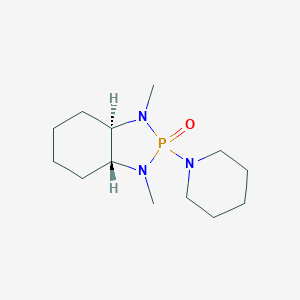
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride (4-TMTH) is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a molecular weight of 277.7 g/mol and a melting point of 176-177 °C. It is a highly soluble compound, with a solubility of 1.2 g/L in water at 25 °C. 4-TMTH is an important reagent used in various scientific research applications, such as organic synthesis, biochemical and physiological studies, and drug development.
Scientific Research Applications
Organic Synthesis
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds, contributing to the diversity and complexity of organic molecules.
Pharmaceuticals
This compound plays a significant role in the pharmaceutical industry . It can be used in the synthesis of various drugs, particularly those containing the trifluoromethyl group. For instance, the FDA-approved drug Sorafenib, used for the therapy of advanced hepatocellular carcinoma (primary liver cancer), contains a trifluoromethyl group .
Agrochemicals
In the agrochemical industry, “4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” can be used in the production of various agrochemicals . The trifluoromethyl group can enhance the biological activity of agrochemicals, making them more effective.
Dyes and Pigments
This compound can also be used in the production of dyes and pigments . The trifluoromethyl group can influence the color and stability of dyes and pigments, making them more vibrant and durable.
Research and Development
“4-(Trifluoromethyl)thiophenylhydrazine hydrochloride” is often used in research and development laboratories . It can be used in various experiments and studies to understand its properties and potential applications better.
Chemical Industry
In the broader chemical industry, this compound can be used in the production of various other chemicals . Its unique properties can enhance the performance and effectiveness of these chemicals.
properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2S.ClH/c8-7(9,10)13-6-3-1-5(12-11)2-4-6;/h1-4,12H,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTYHWWILICBYGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)SC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)thiophenylhydrazine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Methyl-6,7-dihydropyrrolo[3,2-c]azepine-4,8(1H,5H)-dione](/img/structure/B65180.png)



